

Commercial Availability and Technical Guide for 4-Acetoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetoxybenzaldehyde

Cat. No.: B1194636

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and synthetic applications of **4-acetoxybenzaldehyde**. This versatile building block is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development due to its adaptable functional groups.

Commercial Availability

4-Acetoxybenzaldehyde is readily available from a variety of chemical suppliers. The compound is typically offered in various purities and quantities, catering to both small-scale research and larger-scale synthetic needs. Pricing can vary based on the supplier, purity, and quantity ordered.

Supplier	Purity	Available Quantities
Sigma-Aldrich	97%	10 g
TCI America	>98.0% (GC)	5 g, 25 g
Matrix Scientific	Not specified	500 g, 1 kg, 5 kg
US Biological	Highly Purified, 98+% (GC)	5g, 25g, 50g, 100g, 250g, 500g, 1kg
Alfa Chemistry	Not specified	Not specified

Chemical and Physical Properties

A summary of the key physical and chemical properties of **4-acetoxybenzaldehyde** is provided below. These properties are essential for its handling, storage, and application in experimental procedures.

Property	Value	Reference(s)
CAS Number	878-00-2	[1]
Molecular Formula	C ₉ H ₈ O ₃	[2]
Molecular Weight	164.16 g/mol	[2]
Appearance	Colorless to light yellow liquid	
Boiling Point	152-153 °C at 17 mmHg	[1]
Density	1.168 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.538	[1]
Synonyms	4-Formylphenyl acetate, p-Acetoxybenzaldehyde	[3]

Applications in Drug Discovery and Development

4-Acetoxybenzaldehyde serves as a valuable scaffold and building block in the synthesis of diverse molecular architectures for pharmaceutical applications.[4] Its utility is primarily centered on its role as a synthetic intermediate, where the protected hydroxyl group and the reactive aldehyde moiety allow for sequential and controlled chemical modifications.

One significant application lies in the solid-phase synthesis of compound libraries for high-throughput screening. For instance, polymer-bound **4-acetoxybenzaldehyde** has been successfully employed as a linker for the generation of sulfonamide libraries.[5][6]

Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antibacterial, and anticancer activities. The use of a solid-phase strategy facilitates the rapid synthesis and purification of a large number of derivatives for biological evaluation.[6]

Furthermore, the benzaldehyde moiety is a key pharmacophore in various biologically active molecules. Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity against cell lines such as HL-60 by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[7][8] While these studies do not directly involve **4-acetoxybenzaldehyde**, they highlight the potential of the underlying benzaldehyde scaffold in cancer drug discovery. The acetoxy group in **4-acetoxybenzaldehyde** can be readily hydrolyzed to reveal the phenolic hydroxyl group, which can then be further functionalized to produce a variety of benzyloxybenzaldehyde derivatives.

The aldehyde functional group also allows for its incorporation into various heterocyclic structures known to possess pharmacological activity. For example, chalcones, synthesized from benzaldehydes, are precursors to flavonoids and isoflavonoids and have shown a wide range of biological activities.[9][10]

Experimental Protocols

Detailed methodologies for key experiments involving **4-acetoxybenzaldehyde** and related transformations are provided below.

Synthesis of 4-Acetoxybenzaldehyde from 4-Hydroxybenzaldehyde

This protocol describes the common and direct method for synthesizing **4-acetoxybenzaldehyde** via the acetylation of 4-hydroxybenzaldehyde.[11]

Materials:

- 4-Hydroxybenzaldehyde
- Acetic anhydride
- Pyridine or triethylamine (as a base catalyst)
- Dichloromethane (solvent)
- Deionized water

- Anhydrous magnesium sulfate
- Standard glassware for organic synthesis

Procedure:

- Dissolve 4-hydroxybenzaldehyde in dichloromethane in a round-bottom flask.
- Add the base catalyst (pyridine or triethylamine) to the solution.
- Slowly add acetic anhydride to the reaction mixture at room temperature with stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding deionized water.
- Separate the organic layer and wash it with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude **4-acetoxybenzaldehyde**.
- Purify the product by vacuum distillation or column chromatography if necessary.

Deprotection of 4-Acetoxybenzaldehyde to 4-Hydroxybenzaldehyde

This protocol outlines the hydrolysis of the acetyl group to regenerate the phenolic hydroxyl group.^[11]

Materials:

- **4-Acetoxybenzaldehyde**
- Methanol or ethanol (solvent)
- Aqueous sodium hydroxide or hydrochloric acid

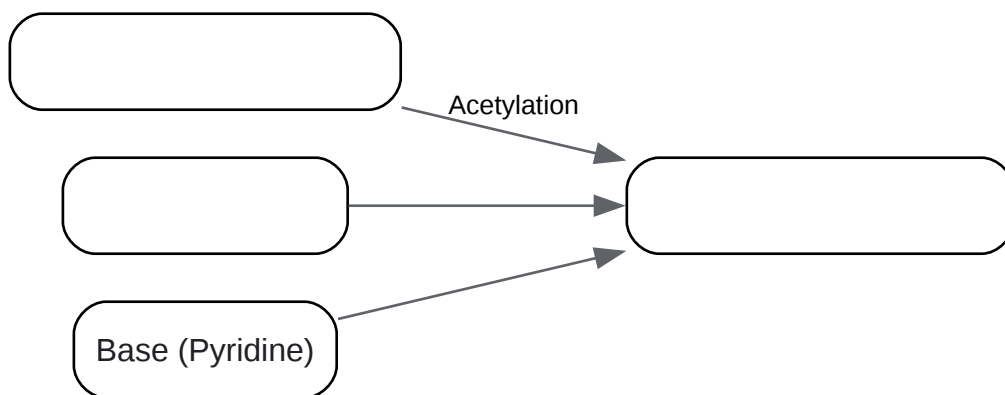
- Ethyl acetate
- Deionized water
- Anhydrous sodium sulfate
- Standard glassware for organic synthesis

Procedure:

- Dissolve **4-acetoxybenzaldehyde** in methanol or ethanol in a round-bottom flask.
- Add a solution of aqueous sodium hydroxide (for basic hydrolysis) or hydrochloric acid (for acidic hydrolysis) to the flask.
- Stir the reaction mixture at room temperature or with gentle heating.
- Monitor the reaction by TLC until the starting material is consumed.
- Neutralize the reaction mixture with an appropriate acid or base.
- Remove the alcohol solvent under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic extracts with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Evaporate the solvent to yield 4-hydroxybenzaldehyde.

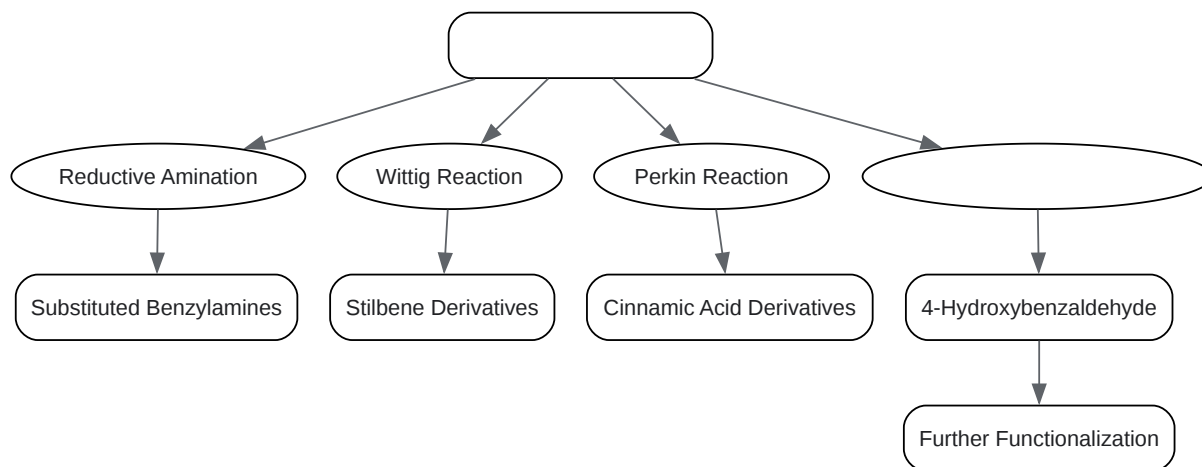
Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships relevant to the application of **4-acetoxybenzaldehyde**.



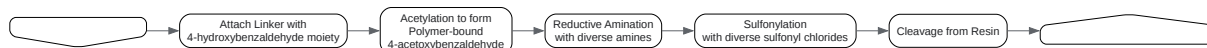
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Synthesis of **4-Acetoxybenzaldehyde**.



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Synthetic utility of **4-acetoxybenzaldehyde**.



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Solid-phase synthesis of a sulfonamide library.

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- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 4-Acetoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194636#commercial-availability-of-4-acetoxybenzaldehyde]

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